2',4'-Dihydroxy-6'-méthoxyacétophénone

Vue d'ensemble

Description

2', 4'-Dihydroxy-6'-methoxyacetophenone belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 2', 4'-Dihydroxy-6'-methoxyacetophenone exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2', 4'-dihydroxy-6'-methoxyacetophenone is primarily located in the cytoplasm. Outside of the human body, 2', 4'-dihydroxy-6'-methoxyacetophenone can be found in herbs and spices. This makes 2', 4'-dihydroxy-6'-methoxyacetophenone a potential biomarker for the consumption of this food product.

Applications De Recherche Scientifique

- Il inhibe la croissance des parasites en perturbant leurs voies métaboliques, ce qui en fait un candidat précieux pour le développement de médicaments antipaludiques .

- Des recherches supplémentaires sont nécessaires pour explorer son potentiel en tant qu'agent antibactérien .

Activité Antimalarique

Propriétés Antibactériennes

Activité Antifongique

Mécanisme D'action

Target of Action

The primary target of 2’,4’-Dihydroxy-6’-Methoxyacetophenone is Plasmodium , the parasite responsible for malaria . This compound is derived from Artemisia annua, a plant known for its antimalarial properties .

Biochemical Pathways

Artemisinin is known to disrupt the Plasmodium parasite’s digestion of hemoglobin, a process vital to its survival .

Result of Action

The primary result of the action of 2’,4’-Dihydroxy-6’-Methoxyacetophenone is the inhibition of the Plasmodium parasite, leading to its death . This results in the alleviation of malaria symptoms in the host organism.

Analyse Biochimique

Biochemical Properties

2’,4’-Dihydroxy-6’-methoxyacetophenone interacts with various biomolecules in biochemical reactions. It has been found to target Plasmodium, the parasite responsible for malaria

Cellular Effects

Its parent compound, Artemisinin, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Activité Biologique

2',4'-Dihydroxy-6'-methoxyacetophenone (commonly referred to as DHMA) is a phenolic compound derived from various plant sources, including Artemisia annua and Tanacetum densum. This compound has garnered attention due to its diverse biological activities, particularly in the realms of anti-inflammatory, antioxidant, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of DHMA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

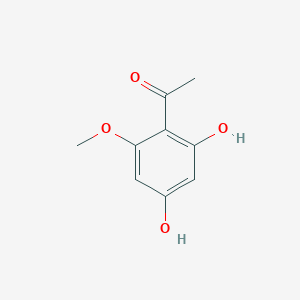

Chemical Formula: C₉H₁₀O₄

Molecular Weight: 182.173 g/mol

CAS Number: 3602-54-8

Density: 1.3 g/cm³

Boiling Point: 333.5 °C at 760 mmHg

LogP: 2.19

The structure of DHMA includes two hydroxyl groups and a methoxy group attached to an acetophenone backbone, which contributes to its biological activity.

1. Antioxidant Activity

DHMA exhibits significant antioxidant properties by scavenging free radicals and enhancing the expression of antioxidant enzymes. Research indicates that it can effectively reduce oxidative stress in various cellular models, which is crucial for preventing cellular damage related to aging and chronic diseases.

2. Anti-inflammatory Activity

DHMA has been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity suggests its potential use in treating inflammatory diseases.

3. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens, making it a candidate for developing natural antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activities of DHMA are attributed to its ability to modulate several molecular pathways:

- Antioxidant Mechanism: It increases the levels of endogenous antioxidants, thereby protecting cells from oxidative damage.

- Anti-inflammatory Mechanism: By inhibiting the NF-kB pathway, DHMA reduces the expression of inflammatory mediators.

- Antimicrobial Mechanism: The compound disrupts bacterial cell membrane integrity, leading to cell lysis.

Case Study 1: Anticancer Potential

A study investigated the effects of DHMA on cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that DHMA induced apoptosis through caspase activation and inhibited cell proliferation:

- Cell Viability Reduction: 70% at a concentration of 100 µM after 48 hours.

- Apoptosis Induction: Increased levels of cleaved caspases were observed.

Case Study 2: Chronic Inflammation Model

In a chronic inflammation model using mice, DHMA was administered for four weeks:

- Outcome: Significant reduction in inflammatory markers (CRP levels decreased by 50%).

- Histological Analysis: Improved tissue architecture with reduced infiltration of inflammatory cells.

Propriétés

IUPAC Name |

1-(2,4-dihydroxy-6-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5(10)9-7(12)3-6(11)4-8(9)13-2/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETZAWFZIAOWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450027 | |

| Record name | 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2',4'-Dihydroxy-6'-methoxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3602-54-8 | |

| Record name | 1-(2,4-Dihydroxy-6-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3602-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-Dihydroxy-6'-methoxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197 - 199 °C | |

| Record name | 2',4'-Dihydroxy-6'-methoxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.